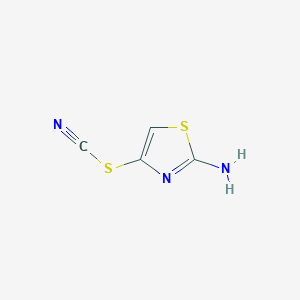
4-Thiocyanatothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiocyanatothiazol-2-amine is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the thiocyanate group and the thiazole ring imparts unique chemical properties to this molecule, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiocyanatothiazol-2-amine typically involves the reaction of thiazole derivatives with thiocyanate reagents. One common method includes the reaction of 2-aminothiazole with thiocyanogen or thiocyanate salts under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained between 0°C to 25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Thiocyanatothiazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonyl thiazole derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
4-Thiocyanatothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Thiocyanatothiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets proteins involved in critical cellular processes, such as enzymes and receptors.
Pathways Involved: The compound can inhibit key signaling pathways, leading to the disruption of cellular functions and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4-Thiocyanatothiazol-2-amine can be compared with other similar compounds, such as:
2-Aminothiazole: Lacks the thiocyanate group, resulting in different chemical reactivity and biological activity.
4-Bromothiazol-2-amine: Contains a bromine atom instead of a thiocyanate group, leading to variations in its chemical properties and applications.
Uniqueness: The presence of the thiocyanate group in this compound imparts unique chemical properties, such as enhanced reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
64603-56-1 |
|---|---|
Molecular Formula |
C4H3N3S2 |
Molecular Weight |
157.2 g/mol |
IUPAC Name |
(2-amino-1,3-thiazol-4-yl) thiocyanate |
InChI |
InChI=1S/C4H3N3S2/c5-2-9-3-1-8-4(6)7-3/h1H,(H2,6,7) |
InChI Key |
JTNVLTHFBKGZID-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)N)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


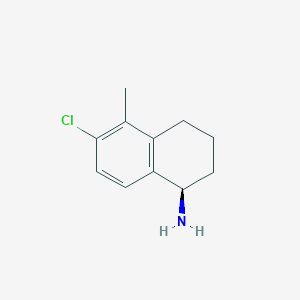
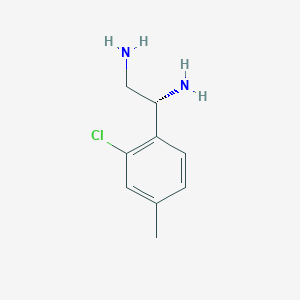
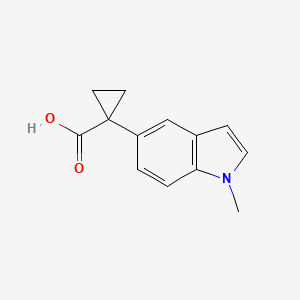
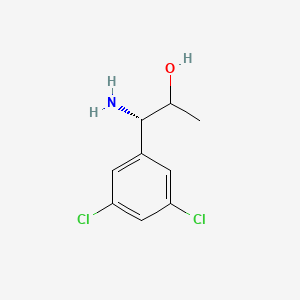
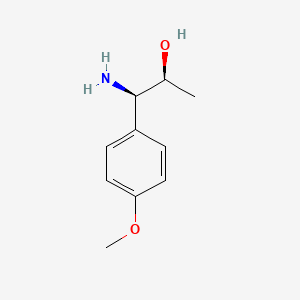
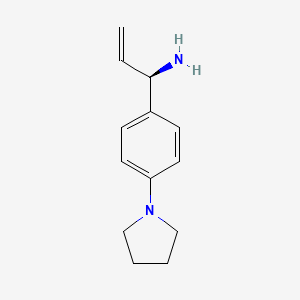
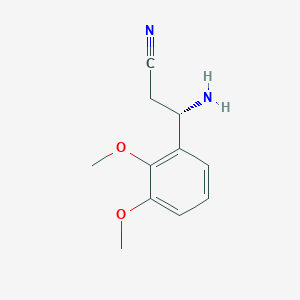
![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine](/img/structure/B13045501.png)

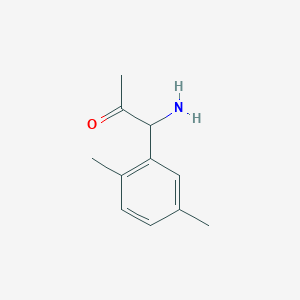

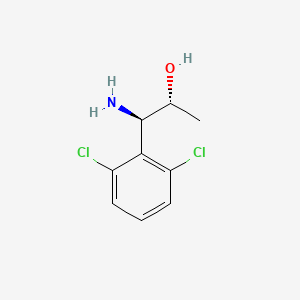
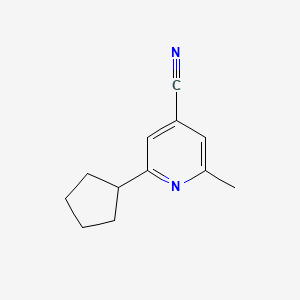
![2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide](/img/structure/B13045520.png)
